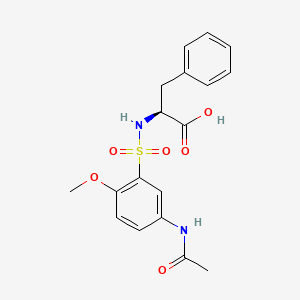
(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid, also known as AMPP, is a synthetic compound that has been widely used in scientific research. This molecule is a potent inhibitor of the enzyme carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. AMPP has been used to study the mechanism of action of this enzyme and to investigate its role in various physiological processes.
Scientific Research Applications
Catalytic Applications
Sulfonated Schiff base copper(II) complexes, derived from reactions involving compounds like 2-aminobenzenesulfonic acid, exhibit significant catalytic efficiency in the selective oxidation of alcohols to aldehydes and ketones under solvent-free conditions and microwave irradiation. These complexes demonstrate high selectivity and turnover frequencies, showcasing their potential in synthetic chemistry and industrial applications (Hazra et al., 2015).
Enzyme Inhibition Studies
DL-2-Benzyl-3-formylpropanoic acid, a substrate analogue, has been studied as a competitive inhibitor of carboxypeptidase A, suggesting that compounds with similar structural features may play a role in modulating enzyme activities. This finding indicates potential applications in drug development and enzymology (Galardy & Kortylewicz, 1984).
Co-crystal Formation
Research on quinoline derivatives forming co-crystals and salts with amide bonds provides insights into molecular interactions and crystal engineering. Such studies contribute to the understanding of solid-state properties and the development of new materials with tailored characteristics (Karmakar et al., 2009).
Synthesis of Amino Acids
The synthesis and resolution of L-2-amino-5-arylpentanoic acids, constituent amino acids in AM-toxins, involve reactions with compounds bearing structural similarities to the subject compound. This research provides valuable methods for the preparation of bioactive amino acids and peptides (Shimohigashi et al., 1976).
Anticholinesterase and Antioxidant Activities
Studies on N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide derivatives, which are structurally related, have shown significant anticholinesterase and antioxidant activities. This suggests potential therapeutic applications in neurodegenerative diseases and oxidative stress-related conditions (Mphahlele et al., 2021).
Biological Screening
New pyridine derivatives synthesized from p-acetamidobenzenesulfonyl chloride and 2-amino substituted benzothiazole have been evaluated for antibacterial and antifungal activities. The promising antimicrobial properties of these compounds highlight their potential in developing new antimicrobial agents (Patel & Agravat, 2008).
properties
IUPAC Name |
(2S)-2-[(5-acetamido-2-methoxyphenyl)sulfonylamino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6S/c1-12(21)19-14-8-9-16(26-2)17(11-14)27(24,25)20-15(18(22)23)10-13-6-4-3-5-7-13/h3-9,11,15,20H,10H2,1-2H3,(H,19,21)(H,22,23)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGLCMUSLNWOOX-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)NC(CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)S(=O)(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-(5-Acetamido-2-methoxybenzenesulfonamido)-3-phenylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2942168.png)
![2-Chloro-N-(4-{[(4-methylpyrimidin-2-YL)amino]sulfonyl}phenyl)acetamide](/img/structure/B2942171.png)
![N-(3-Butoxypropyl)-3-methyl-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide](/img/structure/B2942172.png)
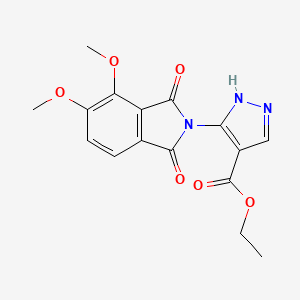
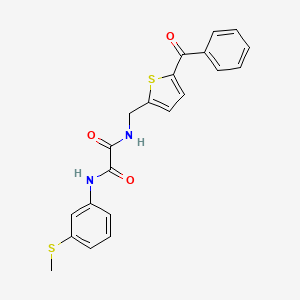
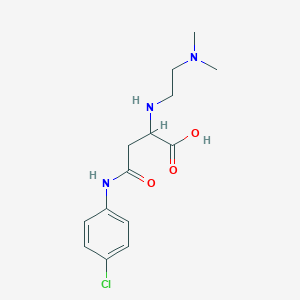



![3-Tert-butyl-1-[1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-1-methylurea](/img/structure/B2942183.png)
![[4-(Difluoromethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2942185.png)
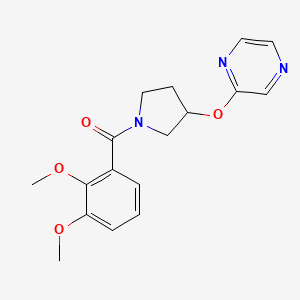

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)furan-2-carboxamide](/img/structure/B2942190.png)